6,6-Dimethylpiperidin-3-one
Description
6,6-Dimethylpiperidin-3-one is a bicyclic ketone featuring a piperidine core with two methyl substituents at the 6-position. This compound is notable for its role as a precursor in organic synthesis, particularly in the development of pharmacologically active molecules. For example, it serves as a key intermediate in the Gewald reaction to synthesize NITD-688, a pan-serotype dengue virus inhibitor . The dimethyl groups enhance the steric and electronic properties of the piperidinone ring, influencing regioselectivity and reactivity in multi-step syntheses .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)5-8-7/h8H,3-5H2,1-2H3 |
InChI Key |
QXSNVIJPMGGJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,6-dimethylpyridine, followed by oxidation to introduce the ketone functional group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6-Dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of biological processes and as potential therapeutic agents.
Medicine: The compound is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the nitrogen atom in the piperidine ring. These functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6,6-Dimethylpiperidin-3-one, its structural and functional distinctions from related heterocycles are outlined below.
Substituent Effects in Piperidinones
- 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one Structure: A diazepinone fused with pyridine rings, featuring a methyl substituent. Role: Identified as a pharmaceutical impurity (Imp. B(EP)) in regulatory guidelines, highlighting its relevance in quality control . Key Difference: The fused aromatic system and diazepine ring contrast with the simpler piperidinone framework of this compound. This structural complexity reduces its utility as a synthetic intermediate compared to the more versatile 6,6-dimethyl analog .
- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Structure: A tetrahydropyridine derivative with ester and acetyl-piperidine substituents. Key Difference: The tetrahydropyridine core and bulky substituents (e.g., phenyl groups) differentiate it from this compound, which lacks aromatic substituents and is primarily used for its reactivity in ring-forming reactions .
Data Table: Comparative Overview of Key Compounds
Research Findings and Implications
- Synthetic Advantages of this compound: Its sterically hindered piperidinone ring facilitates regioselective thiophene formation in antiviral syntheses, outperforming unsubstituted analogs prone to side reactions .
- Pharmacological Limitations :
Unlike Ethyl 4-hydroxy-2,6-diphenyl derivatives, this compound itself lacks direct bioactivity, underscoring its role as a scaffold rather than an endpoint drug . - Regulatory Considerations : Impurities like 4-Methyl-5,11-dihydro-6H-diazepin-6-one necessitate stringent analytical controls, whereas this compound is prioritized for its synthetic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
